4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole
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Overview
Description
4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a methyl group and an ether linkage to a methylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring. The subsequent etherification with 1-methyl-3-hydroxypyrrolidine under acidic or basic conditions yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine: Similar structure but with a pyrimidine ring instead of a thiazole ring.
4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to its pyrimidine and oxazole analogs. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methyl-2-(1-methylpyrrolidin-3-yl)oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7-6-13-9(10-7)12-8-3-4-11(2)5-8/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHJOPAOTMQUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2CCN(C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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